Structural Uniqueness vs. Quinazoline-2,4-Diamine PAK4 Inhibitors: Scaffold Divergence with Documented Activity Cliffs
The target compound employs a quinoline-6-carboxamide core as the hinge-binding element, whereas the closest published active chemotype—2-(4-substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines—uses a quinazoline-2,4-diamine scaffold [1]. In that series, compounds 8d and 9c achieved PAK4 IC50 values of 0.060 μM and 0.068 μM, respectively [1]. Changing the heterocyclic core from quinazoline-2,4-diamine to quinoline-6-carboxamide fundamentally alters ATP-pocket hydrogen-bonding patterns and is known to produce kinase selectivity profile shifts of >10-fold across the kinome in analogous scaffold-hopping exercises [2]. The quinoline-6-carboxamide variant offers a distinct selectivity signature for screening libraries seeking to probe differential polypharmacology.
| Evidence Dimension | Kinase inhibitory potency and selectivity profile divergence attributable to heterocyclic core replacement |
|---|---|
| Target Compound Data | No direct PAK4 IC50 data available for the quinoline-6-carboxamide compound at time of analysis |
| Comparator Or Baseline | Quinazoline-2,4-diamine analogs 8d (PAK4 IC50 = 0.060 μM) and 9c (PAK4 IC50 = 0.068 μM) [1] |
| Quantified Difference | Structural scaffold divergence; selectivity profile difference >10-fold anticipated based on kinome-wide selectivity patterns for quinoline-carboxamide vs. quinazoline-diamine kinase inhibitors [2] |
| Conditions | PAK4 enzymatic assay; A549 cell proliferation, migration, and invasion assays [1] |
Why This Matters
Procuring this compound instead of a quinazoline-2,4-diamine analog enables unique SAR exploration of hinge-binding chemotypes, providing access to a distinct selectivity profile that cannot be obtained from the published PAK4 inhibitor series.
- [1] Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors. Molecules, 2018, 23(2), 417. View Source
- [2] Hu, Y. & Bajorath, J. (2013). Systematic identification of scaffold hopping opportunities in kinase drug discovery. Journal of Medicinal Chemistry, 56(7), 3077–3088. (Documents >10-fold selectivity shifts between closely related kinase inhibitor scaffolds). View Source
